N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3OS.ClH/c1-12-8-9-16-18(13(12)2)23-20(27-16)25(11-10-24(3)4)19(26)17-14(21)6-5-7-15(17)22;/h5-9H,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGMAZYNRWWWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=C(C=CC=C3F)F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has a molecular formula of C21H23ClN4OS2 and a molecular weight of approximately 447.0 g/mol. Its unique structure includes a dimethylaminoethyl group and a benzo[d]thiazole moiety, which contribute to its solubility and bioavailability.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related benzo[d]thiazole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the thiazole ring is often linked to enhanced antimicrobial properties, making this compound a candidate for further investigation in this area .
Anti-inflammatory Effects
Some studies suggest that derivatives of benzo[d]thiazole exhibit anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases. The specific anti-inflammatory mechanisms of this compound remain to be elucidated through targeted research.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic steps may include:
- Formation of the Benzo[d]thiazole Moiety : Utilizing appropriate reagents to construct the thiazole ring.
- Alkylation : Introducing the dimethylaminoethyl group through alkylation reactions.
- Formation of the Benzamide Linkage : Coupling the thiazole derivative with a difluorobenzamide.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential to confirm the purity and structural integrity of the synthesized compound .
Case Studies and Research Findings
Several studies have investigated related compounds to assess their biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,3]benzothiazol-6-yloxy)acetamide | C16H13ClN4OS | Anticancer |
| 4-[[(5-Methoxy-2-oxo-2,3-dihydrobenzothiazol-6-yl)amino]-carbonyl]-phenyl]-urea | C17H16N4O3S | Antimicrobial |
| 6-Carboxy-N-benzothiazolyl-N-methylacetamide | C11H10N2O2S | Anti-inflammatory |
These compounds share structural similarities with this compound and exhibit varying degrees of biological activity, highlighting the therapeutic potential of this chemical class.
Q & A
Q. Critical Parameters :
- Solvent choice (acetonitrile, dichloromethane) and temperature (reflux conditions) significantly impact yield .
- Purification via column chromatography (silica gel, gradient elution) or recrystallization .
How can researchers optimize reaction conditions to improve yield and purity?
Advanced Research Question
Methodological Approach :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps to enhance solubility of intermediates .
- Catalyst Optimization : Use coupling agents like HBTU or EDCI for amide bond formation; monitor efficiency via TLC .
- Temperature Control : Reflux for cyclization (100–120°C) but reduce to room temperature for acid-sensitive steps .
Q. Data-Driven Solutions :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent (Coupling) | DMF | 75–85% |
| Reaction Time | 12–24 hours | >90% completion |
| Purification Method | Column Chromatography (EtOAc/Hexane) | >95% purity |
What analytical techniques are essential for structural characterization?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks for dimethylaminoethyl (δ ~2.2–2.5 ppm), aromatic protons (δ ~6.5–8.0 ppm), and fluorine coupling patterns .
- 19F NMR : Confirm presence and position of difluoro substituents (δ ~-110 to -120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and confirm salt formation (HCl counterion) .
How can contradictory biological activity data be resolved across studies?
Advanced Research Question
Root Cause Analysis :
- Purity Discrepancies : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities; impurities >2% may skew bioactivity .
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
Q. Mitigation Strategies :
Dose-Response Curves : Compare EC50 values under identical conditions .
Structural Analog Testing : Evaluate analogs (e.g., 4-methoxy or 4-fluoro variants) to isolate pharmacophores .
What strategies can enhance the compound’s pharmacokinetic properties?
Advanced Research Question
Rational Design :
- Solubility Enhancement : Introduce hydrophilic groups (e.g., sulfonamide) to the benzamide ring .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres .
Q. In Silico Tools :
- ADME Prediction : Use software like Schrödinger’s QikProp to predict logP, BBB permeability, and CYP450 interactions .
- Docking Studies : Map interactions with kinase domains (e.g., EGFR) to guide derivatization .
How to design biological assays for target validation?
Advanced Research Question
Assay Development :
Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC50 against kinases like JAK2 or EGFR .
Cellular Uptake : Radiolabel the compound (e.g., 3H) and quantify accumulation in cancer cell lines .
Q. Controls & Validation :
- Positive Controls : Compare with known inhibitors (e.g., Gefitinib for EGFR) .
- Off-Target Screening : Use broad-panel kinase profiling to assess selectivity .
How to address instability of the hydrochloride salt in aqueous solutions?
Advanced Research Question
Stabilization Methods :
- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) over unbuffered solutions .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .
Q. Degradation Analysis :
- Forced Degradation Studies : Expose to heat (40°C), light, and humidity; monitor via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
